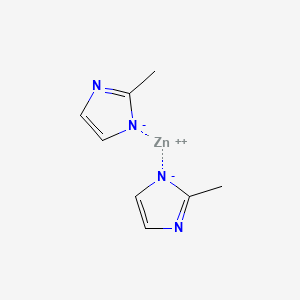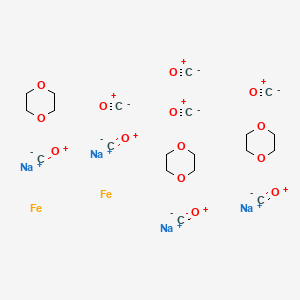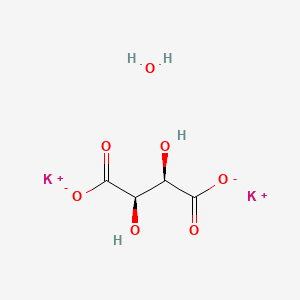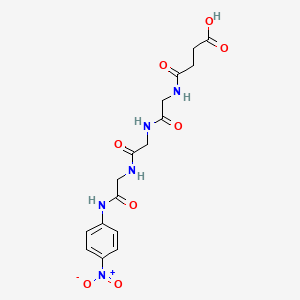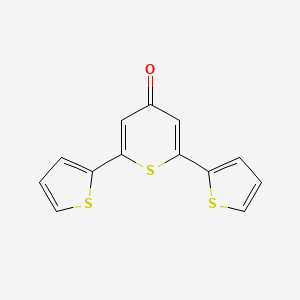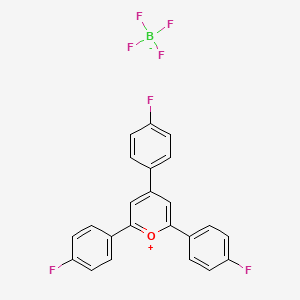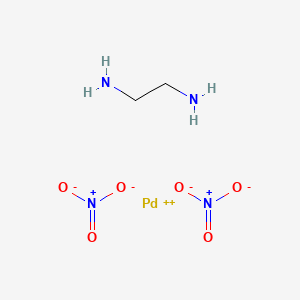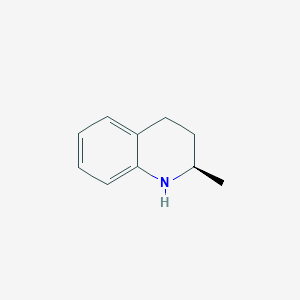
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline, also known as (R)-MeTHQ, is a chiral bicyclic compound that has been the subject of extensive research due to its potential applications in medicinal chemistry. The compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Applications De Recherche Scientifique
Antibiotic Properties
The compound (R)-2-Methyl-1,2,3,4-tetrahydroquinoline, as part of the tetrahydroquinoline family, has shown potential in antibiotic applications. A study on Janibacter limosus identified a tetrahydroquinoline derivative, helquinoline, which exhibited significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Catalytic Applications
In catalysis, this compound has been used in the enantioselective construction of spiroindolenines. The application involves the use of a phosphoramidite ligand derived from 2-methyl-1,2,3,4-tetrahydroquinoline, leading to highly enantioenriched spiroindolenine derivatives (Wu et al., 2010).
Potential in Neurological Research
In the neurological field, the presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline was identified in human brains, both in Parkinsonian and normal states. This indicates a potential role of these compounds in neurodegenerative diseases such as Parkinson's disease (Niwa et al., 1987).
Pharmaceutical Intermediates
The compound has also been studied as an intermediate in pharmaceutical synthesis. For instance, the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, an intermediate in the synthesis of the antibiotic flumequine, has been investigated (Bálint et al., 2000).
Hydrogenation Studies
In chemical research, studies on hydrogenation pathways of quinolines over Raney Nickel and Ru/C used 1,2,3,4-tetrahydroquinolines as initial products, highlighting their importance in understanding chemical processes (Okazaki et al., 1990).
Synthesis of Hydroquinolines
Rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines, using 1,2,3,4-tetrahydroquinolines, has demonstrated a new, atom economical approach for the preparation of these compounds (Vieira & Alper, 2007).
Asymmetric Transfer Hydrogenation
The compound plays a role in asymmetric transfer hydrogenation, important for producing optically pure tetrahydroquinolines, which are necessary in pharmaceutical and agrochemical synthesis (Wang et al., 2009).
Propriétés
IUPAC Name |
(2R)-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337228 | |
| Record name | (2R)-1,2,3,4-Tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
63430-95-5 | |
| Record name | (2R)-1,2,3,4-Tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

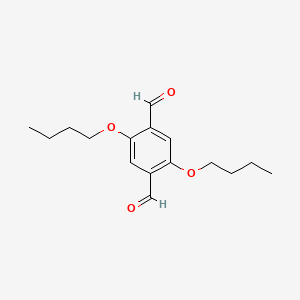
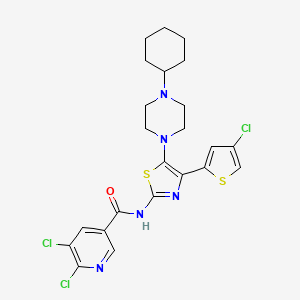
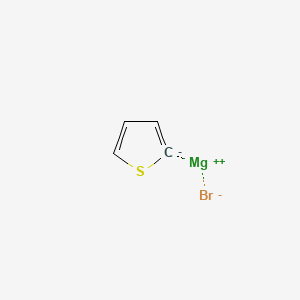
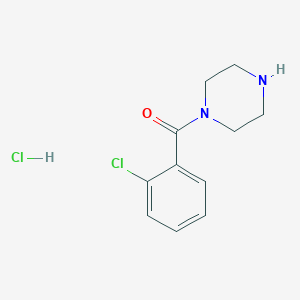
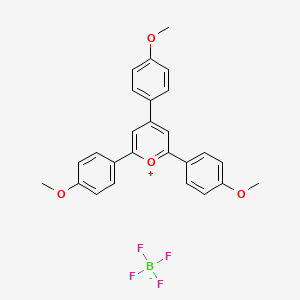
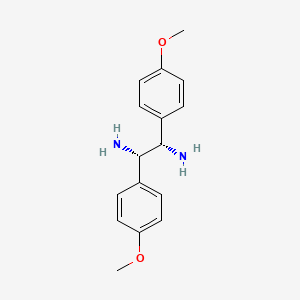
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
